molecular formula C10H13N3O5S B4747676 N-4-morpholinyl-4-nitrobenzenesulfonamide CAS No. 64308-51-6

N-4-morpholinyl-4-nitrobenzenesulfonamide

Cat. No. B4747676
CAS RN: 64308-51-6
M. Wt: 287.29 g/mol
InChI Key: LXDVDPNKLHIGAZ-UHFFFAOYSA-N
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Description

N-4-morpholinyl-4-nitrobenzenesulfonamide, commonly known as MNBS, is a sulfonamide compound that has gained significant attention in scientific research due to its potential applications in various fields. MNBS is a white crystalline powder that is soluble in water and has a molecular weight of 295.32 g/mol.

Mechanism of Action

The exact mechanism of action of MNBS is not fully understood, but it is believed to inhibit the activity of carbonic anhydrase by binding to its active site. MNBS has also been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in the degradation of extracellular matrix proteins. This may contribute to its anticancer and anti-inflammatory effects.
Biochemical and Physiological Effects:
MNBS has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of carbonic anhydrase, which may contribute to its potential applications in acid-base balance regulation and cancer treatment. MNBS has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its potential applications in anti-inflammatory therapy.

Advantages and Limitations for Lab Experiments

MNBS has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It is also soluble in water, which makes it easy to handle in aqueous solutions. However, MNBS has some limitations for lab experiments. It is a sulfonamide compound, which may limit its use in certain biological assays. It also has a relatively low potency compared to some other carbonic anhydrase inhibitors, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for research on MNBS. One potential direction is to study its potential applications in other fields, such as neurodegenerative diseases or infectious diseases. Another potential direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and its potential side effects.

Scientific Research Applications

MNBS has shown potential applications in various fields of scientific research. It has been studied as a potential inhibitor of carbonic anhydrase, which is an enzyme involved in the regulation of acid-base balance in the body. MNBS has also been studied as a potential anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. MNBS has also been studied as a potential anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.

properties

IUPAC Name

N-morpholin-4-yl-4-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O5S/c14-13(15)9-1-3-10(4-2-9)19(16,17)11-12-5-7-18-8-6-12/h1-4,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXDVDPNKLHIGAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214530
Record name 4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide

CAS RN

64308-51-6
Record name 4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064308516
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC5768
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5768
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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